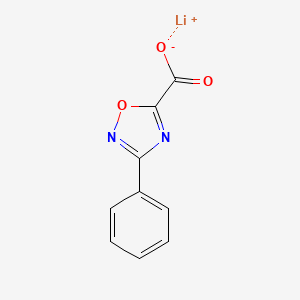
Lithium(1+) ion 3-phenyl-1,2,4-oxadiazole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium(1+) ion 3-phenyl-1,2,4-oxadiazole-5-carboxylate is a compound that combines the lithium ion with a 3-phenyl-1,2,4-oxadiazole-5-carboxylate moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the oxadiazole ring, a five-membered heterocyclic structure containing oxygen and nitrogen atoms, imparts unique chemical properties to the compound.
作用機序
Target of Action
Compounds with the 1,2,4-oxadiazole scaffold have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . These compounds target various microorganisms, including Mycobacterium tuberculosis, Plasmodium falciparum, Trypanosoma cruzi, and Staphylococcus aureus .
Mode of Action
1,2,4-oxadiazoles are known to possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen . This property could potentially facilitate their interaction with biological targets.
Biochemical Pathways
Oxadiazoles targeting dpre1 have been reported to inhibit mycolyl-arabinogalactan-peptidoglycan (magp) biogenesis, a well-validated pathway in the treatment of tuberculosis .
Result of Action
Oxadiazoles have been reported to show promising potency against many drug-resistant strains, as well as drug-susceptible clinical isolates .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) ion 3-phenyl-1,2,4-oxadiazole-5-carboxylate typically involves the reaction of 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid with a lithium salt. One common method includes the following steps:
Preparation of 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid: This can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Formation of the lithium salt: The carboxylic acid is then reacted with a lithium base, such as lithium hydroxide, in a suitable solvent like ethanol or tetrahydrofuran (THF), to form the lithium salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Lithium(1+) ion 3-phenyl-1,2,4-oxadiazole-5-carboxylate can undergo various chemical reactions, including:
Substitution reactions: The phenyl ring can participate in electrophilic aromatic substitution reactions.
Oxidation and reduction: The oxadiazole ring can be involved in redox reactions under specific conditions.
Common Reagents and Conditions
Electrophilic aromatic substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under acidic conditions.
Redox reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, bromination of the phenyl ring would yield brominated derivatives, while oxidation of the oxadiazole ring could lead to ring-opened products.
科学的研究の応用
Lithium(1+) ion 3-phenyl-1,2,4-oxadiazole-5-carboxylate has several scientific research applications:
Medicinal chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an antimicrobial or antitubercular agent.
Materials science: Its potential use as an electrolyte additive in lithium-ion batteries has been explored, where it can enhance battery performance.
Biological studies: The compound can be used in studies involving enzyme inhibition and molecular interactions due to its heterocyclic structure.
類似化合物との比較
Similar Compounds
1,2,4-oxadiazole derivatives: These compounds share the oxadiazole ring and have similar chemical properties and applications.
Lithium salts of other carboxylic acids: These compounds are used in various applications, including pharmaceuticals and battery technology.
Uniqueness
Lithium(1+) ion 3-phenyl-1,2,4-oxadiazole-5-carboxylate is unique due to the combination of the lithium ion with the oxadiazole ring, which imparts specific chemical and physical properties that can be leveraged in diverse applications.
特性
IUPAC Name |
lithium;3-phenyl-1,2,4-oxadiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3.Li/c12-9(13)8-10-7(11-14-8)6-4-2-1-3-5-6;/h1-5H,(H,12,13);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSIDMRUENKAJFG-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CC=C(C=C1)C2=NOC(=N2)C(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5LiN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1864062-88-3 |
Source


|
| Record name | lithium(1+) ion 3-phenyl-1,2,4-oxadiazole-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-benzyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2979369.png)
![2-((3-chloro-4-fluorophenyl)sulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B2979370.png)
![N'-(4-ethoxybenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2979372.png)
![2-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-5-phenylmethoxypyran-4-one](/img/structure/B2979373.png)
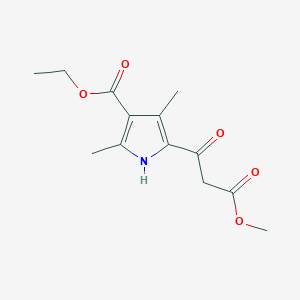
![2-(4-CHLOROPHENOXY)-N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-2-METHYLPROPANAMIDE](/img/structure/B2979378.png)
![(E)-N-(benzo[d]thiazol-2-yl)-3-(4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl)acrylamide](/img/structure/B2979379.png)
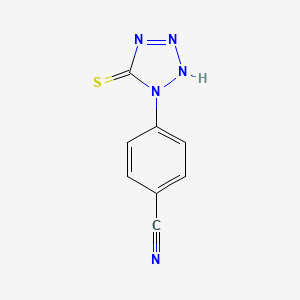
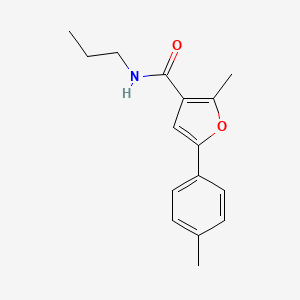
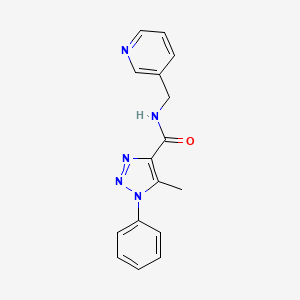
![2-methoxy-N-[2-(4-methoxyphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2979385.png)
![4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(5-chloro-2-methoxyphenyl)piperazine-1-carboxamide](/img/structure/B2979389.png)
![4,7,8-Trimethyl-2-prop-2-enyl-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2979390.png)
![Methyl 2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2979391.png)
